![molecular formula C10H10ClNO3 B2863247 Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate CAS No. 220731-02-2](/img/structure/B2863247.png)
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, also known as ethyl chloroformate, is an organochlorine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent that can be used to form esters and other derivatives from carboxylic acids and alcohols. In addition, it can also be used to form amides from carboxylic acids and amines. Ethyl chloroformate is a colorless liquid with a pungent odor, and it is miscible in most organic solvents.
Scientific Research Applications
Organic Synthesis Intermediates
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. This compound can be used to introduce the 2-chloropyridin-3-yl moiety into larger molecules, which is a valuable feature in medicinal chemistry for drug design and development .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize molecules with potential pharmacological activities. The chloropyridine group is a common feature in many drug molecules, and it often plays a crucial role in binding to biological targets. By incorporating Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate into drug candidates, researchers can explore new avenues for therapeutic intervention .
Agricultural Chemistry
The chloropyridinyl group is also significant in the field of agricultural chemistry. Compounds containing this group are explored for their potential use as herbicides, pesticides, and fungicides. Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate could be a starting point for the synthesis of such agrochemicals, contributing to the development of new products to protect crops and improve agricultural productivity .
Material Science
In material science, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers or used in the synthesis of organic semiconductors, impacting the electrical conductivity and stability of materials used in electronic devices .
Catalysis
This compound may act as a ligand for transition metal catalysts. The pyridine moiety can coordinate to metals, forming complexes that are useful in catalytic processes such as cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are the backbone of organic chemistry .
Bioconjugation
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be employed in bioconjugation techniques. It can be used to attach probes or drugs to biomolecules like proteins or antibodies, enabling the development of targeted therapies and diagnostic tools. The compound’s reactivity allows for selective modification of biomolecules without affecting their biological activity .
Fluorescent Probes
The chloropyridine ring system can be part of fluorescent probes. These probes are used in bioimaging to visualize cellular processes and structures. By modifying Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, researchers can create probes that emit light under specific conditions, aiding in the study of biological systems .
Environmental Chemistry
Lastly, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used in environmental chemistry to synthesize compounds that detect or neutralize pollutants. Its reactive nature makes it suitable for creating sensors that respond to environmental changes, contributing to monitoring and maintaining ecological balance .
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have a wide range of biological activities .
properties
IUPAC Name |
ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVARASKMIIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220731-02-2 |
Source
|
Record name | ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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